molecular formula C15H16N2O B1284804 3-amino-N-ethyl-N-phenylbenzamide CAS No. 875837-45-9

3-amino-N-ethyl-N-phenylbenzamide

Cat. No. B1284804
CAS RN: 875837-45-9
M. Wt: 240.3 g/mol
InChI Key: OCIBKKXEWNLBOJ-UHFFFAOYSA-N
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Description

The compound 3-amino-N-ethyl-N-phenylbenzamide is a derivative of benzamide with potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss 3-amino-N-ethyl-N-phenylbenzamide, they do provide insights into the synthesis, structure, and properties of related benzamide derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation, aminolysis, and catalytic hydrogenation steps. For instance, the synthesis of a tripeptide derivative involving a benzamide moiety was achieved by reacting a benzyloxycarbonylalanyl-phenylalanyloxy derivative with glycinediethylamide at elevated temperatures, using solvents such as dimethylsulfoxide and dimethylformamide . Another synthesis route for a benzamide derivative was reported using 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide and chlorosulfonic acid, followed by hydrogenation and esterification . These methods could potentially be adapted for the synthesis of 3-amino-N-ethyl-N-phenylbenzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide group attached to a benzene ring, which can engage in various intermolecular interactions. For example, the crystal structures of (N-pyridylmethylene)aminobenzamides revealed different hydrogen-bonding patterns, indicating structural flexibility that could be beneficial for co-crystallization reactions . Similarly, the crystal structure of a methoxybenzamide derivative was determined, showing the molecule's geometry and intermolecular interactions . These findings suggest that 3-amino-N-ethyl-N-phenylbenzamide would also exhibit specific geometric and electronic characteristics that could be explored through X-ray crystallography and computational methods.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including those that involve their amide or amino groups. The reactivity of these groups can be influenced by substituents on the benzene ring or the amide nitrogen. For instance, the presence of an N,O-bidentate directing group in a methylbenzamide derivative was found to be suitable for metal-catalyzed C–H bond functionalization reactions . This suggests that the amino and ethyl groups in 3-amino-N-ethyl-N-phenylbenzamide could similarly direct such reactions, potentially leading to further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the solubility, melting point, and stability can vary depending on the nature of the substituents and the solvent used. The papers provided discuss the synthesis and characterization of benzamide derivatives, but do not directly provide data on their physical properties . However, techniques such as NMR, IR, and mass spectrometry are commonly used to characterize these compounds and could be applied to 3-amino-N-ethyl-N-phenylbenzamide to determine its properties.

Scientific Research Applications

  • DNA Damage and Repair Mechanisms : 3-Aminobenzamide, a related compound, has been studied for its role in DNA repair mechanisms. It was found to enhance the toxic effects of ethyl methanesulfonate and methyl methanesulfonate, stressing the importance of poly ADP-ribosyl synthetase in DNA damage repair and chemical induction of transformation in vitro (Lubet et al., 1984).

  • Synthetic Processes : Research has been conducted on the synthesis of various N-phenylbenzamide derivatives. For example, a study described the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from relevant starting materials, highlighting the chemical processes involved in creating these compounds (Mao Duo, 2000).

  • Antiviral Activity : A study on N-phenylbenzamide derivatives revealed that some of these compounds, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed promising antiviral activities against Enterovirus 71, suggesting potential applications in antiviral drug development (Xingyue Ji et al., 2013).

  • Antibacterial and Antifungal Activities : The synthesis of N-phenylbenzamides and their in silico and in vitro antibacterial and antifungal activities were investigated. Compounds demonstrated the ability to inhibit the growth of bacteria and fungi, showing potential as topical agents (Sulistyowaty et al., 2023).

  • Oxidation and Antioxidant Activity : A study on the electrochemical oxidation of amino-substituted benzamide derivatives, which are known for their antioxidant activity, investigated their mechanisms and potential application as antioxidants (Jovanović et al., 2020).

  • Synthesis of Peptide Derivatives : Research was conducted on the synthesis of specific peptide derivatives using aminolysis of certain benzamide derivatives, contributing to the understanding of peptide synthesis and coupling methods (Turck & Berndt, 1981).

  • Photosynthesis Inhibition : Some derivatives of N-phenylbenzamide were studied for their ability to inhibit photosynthetic electron transport, which could have implications in understanding plant biochemistry and potential agricultural applications (Kráľová et al., 2013).

Safety and Hazards

The safety data sheet for 3-amino-N-ethyl-N-phenylbenzamide suggests avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-amino-N-ethyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(16)11-12/h3-11H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIBKKXEWNLBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588486
Record name 3-Amino-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-ethyl-N-phenylbenzamide

CAS RN

875837-45-9
Record name 3-Amino-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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